![molecular formula C9H12N2O3 B14705137 Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester CAS No. 22589-74-8](/img/structure/B14705137.png)
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is a chemical compound with a complex structure that includes a furan ring, a hydrazone group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then esterified using ethanol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the furan ring may participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Hydrazinecarboxylic acid, ethyl ester: Lacks the furan ring and has different chemical properties.
Hydrazinecarboxylic acid, [1-(2-thienyl)ethylidene]-, ethyl ester: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.
Hydrazinecarboxylic acid, [1-(2-pyridyl)ethylidene]-, ethyl ester:
Uniqueness
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
22589-74-8 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)11-10-7(2)8-5-4-6-14-8/h4-6H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PSQVEVMYYAVIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN=C(C)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


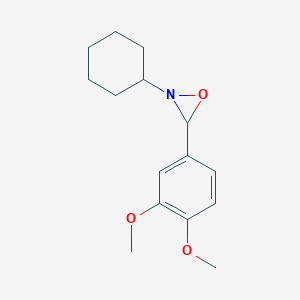
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
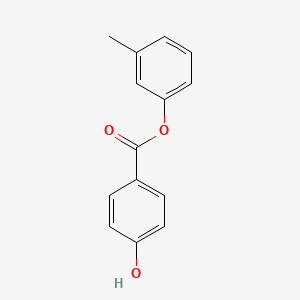
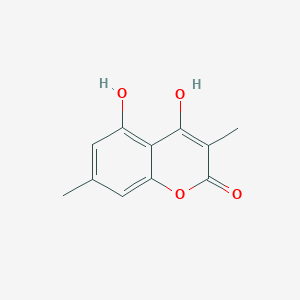
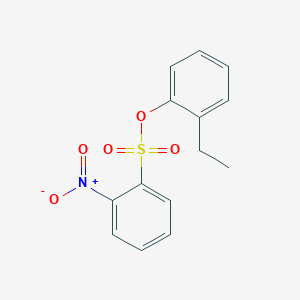
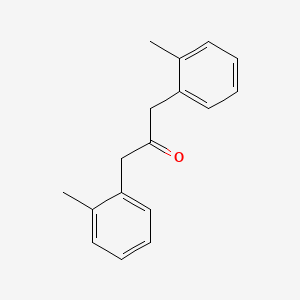

![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
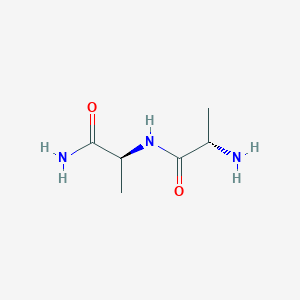
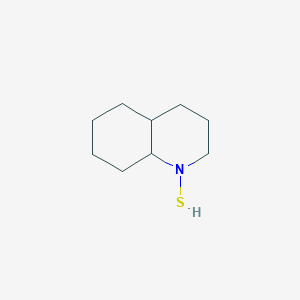
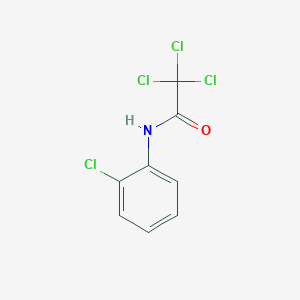
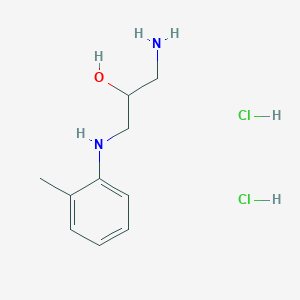
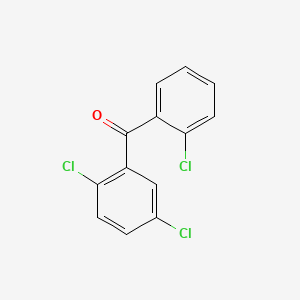
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
